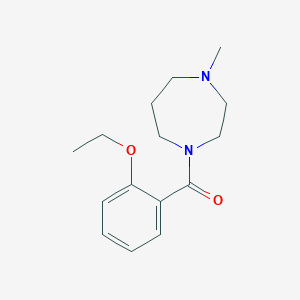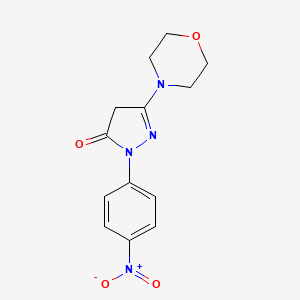![molecular formula C16H23ClN2O4S B5416817 2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine, also known as S 15535, is a chemical compound that belongs to the class of morpholine derivatives. It was first synthesized in 2003 by Servier Laboratories and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of S 15535 involves its selective antagonism of the 5-HT1A receptor, which leads to an increase in the release of serotonin in certain brain regions. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of S 15535.
Biochemical and Physiological Effects
S 15535 has been found to have a number of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-stress effects. It has also been shown to improve cognitive performance and memory in animal models, indicating its potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S 15535 for lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor and a better understanding of its role in various physiological and pathological processes. However, one limitation of S 15535 is its relatively low potency compared to other 5-HT1A receptor antagonists, which may make it less useful for certain experiments.
Direcciones Futuras
There are a number of future directions for research on S 15535, including further studies on its therapeutic potential in the treatment of anxiety, depression, and other mood disorders. Additionally, research could focus on the development of more potent and selective 5-HT1A receptor antagonists based on the structure of S 15535. Finally, studies could investigate the potential cognitive enhancing effects of S 15535 in humans.
Métodos De Síntesis
The synthesis of S 15535 involves the reaction of 4-chlorophenyl isocyanate with 4-methoxypiperidine to form the intermediate product, which is then treated with morpholine-4-sulfonyl chloride to give the final product. The synthesis method is relatively simple and efficient, with a yield of up to 80%.
Aplicaciones Científicas De Investigación
S 15535 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. S 15535 has also been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a novel therapeutic agent.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methoxypiperidin-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-22-15-6-8-18(9-7-15)24(20,21)19-10-11-23-16(12-19)13-2-4-14(17)5-3-13/h2-5,15-16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZNPLAIIDNXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5416738.png)
![1'-[6-(methoxymethyl)pyrimidin-4-yl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5416748.png)
![3-[(4-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5416759.png)

![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5416806.png)

![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)